![molecular formula C9H11N5 B13329921 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13329921.png)
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a methyl group and a pyrimidinylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with pyrimidin-2-ylmethanamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1H-pyrazole-3-carboxylic acid
- Pyrimidin-2-ylmethanamine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
4-Methyl-1-[(pyrimidin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a pyrimidinylmethyl group makes it a versatile compound for various applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C9H11N5 |
|---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
4-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-5-14(13-9(7)10)6-8-11-3-2-4-12-8/h2-5H,6H2,1H3,(H2,10,13) |
InChI-Schlüssel |
GEWPUQZEJNORJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1N)CC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B13329848.png)

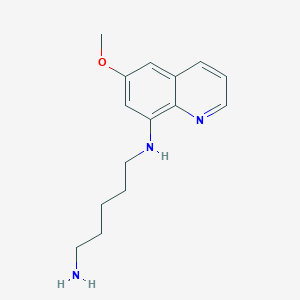
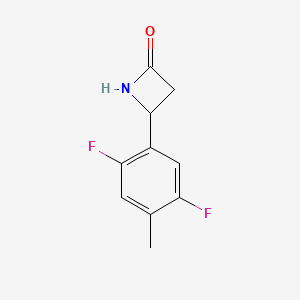



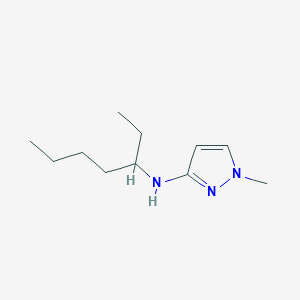

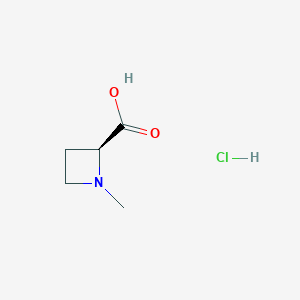
![Methyl 8-oxobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13329925.png)
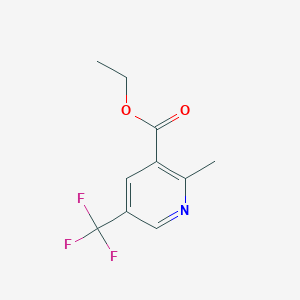
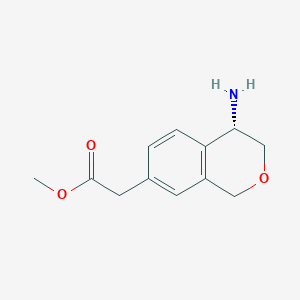
![N-(2-bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride](/img/structure/B13329948.png)
